molecular formula C20H14N2O2 B141706 2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione CAS No. 127784-27-4

2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione

Cat. No.: B141706
CAS No.: 127784-27-4
M. Wt: 314.3 g/mol
InChI Key: SYHUJFZETSNGBC-UHFFFAOYSA-N
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Description

1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- typically involves multicomponent reactions. One common method includes the tandem addition of an amine and a thiol to an aromatic dialdehyde, which engages a selective three-component assembly of the isoindole . Another approach involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the principles of multicomponent reactions and selective activation of functional groups are likely employed to achieve high yields and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoindole derivatives with additional oxygen functionalities, while reduction could produce more saturated isoindole compounds.

Scientific Research Applications

1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit protein kinase CK2 by binding to its active site, thereby blocking its activity . The pathways involved in its action are often related to signal transduction and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable fluorescent derivatives makes it particularly valuable for imaging applications .

Properties

CAS No.

127784-27-4

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

2-[4-(4-aminophenyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C20H14N2O2/c21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(23)17-3-1-2-4-18(17)20(22)24/h1-12H,21H2

InChI Key

SYHUJFZETSNGBC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N

Origin of Product

United States

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